molecular formula C15H11ClN2O2 B5695909 2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide

2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide

Cat. No. B5695909
M. Wt: 286.71 g/mol
InChI Key: OOXTWISYPRIFHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-phenyl acetamides involves reactions between phenols and dichloroacetamide derivatives in the presence of organic solvents like tetrahydrofuran (THF) and catalysts such as anhydrous potassium carbonate. Optimized conditions for these reactions have been found to yield significant quantities of the target compounds, demonstrating the feasibility and efficiency of these synthetic routes (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those closely related to our compound of interest, is characterized by various intermolecular and intramolecular interactions such as hydrogen bonds and π interactions. These structures have been elucidated through crystallographic studies, offering detailed insights into the arrangements and conformations that these molecules can adopt (B. Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structures. These reactions can include hydrolysis, isomerization, and cyclization, among others. Understanding the kinetics and mechanisms of these reactions is crucial for exploiting these compounds in various applications (Maurice Fleury Bernard et al., 1986).

Physical Properties Analysis

The physical properties of acetamides such as solubility, melting points, and crystal structures are directly influenced by their molecular structure. Studies involving X-ray crystallography and other analytical techniques provide comprehensive data on these properties, which are essential for understanding the behavior of these compounds under different conditions (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical behavior of acetamides, including reactivity, stability, and interactions with other molecules, is a key area of study. These properties are influenced by the electronic structure of the molecules, as well as by specific functional groups present in the compound. Insights into these properties are obtained through spectroscopic analyses and theoretical studies, which help in predicting the behavior of these compounds in various chemical environments (N. Choudhary et al., 2014).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-13-3-1-2-4-14(13)20-10-15(19)18-12-7-5-11(9-17)6-8-12/h1-8H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXTWISYPRIFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide

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